4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine
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Overview
Description
4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine is a heterocyclic compound that features both an indazole and a morpholine ring. The presence of a bromine atom and a methyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of a catalyst such as Cu(OAc)2 in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the morpholine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Fluoro-1-methyl-1H-indazol-3-yl)morpholine
- 4-(6-Chloro-1-methyl-1H-indazol-3-yl)morpholine
- 4-(6-Iodo-1-methyl-1H-indazol-3-yl)morpholine
Uniqueness
4-(6-Bromo-1-methyl-1H-indazol-3-yl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the indazole and morpholine rings also provides a versatile scaffold for further functionalization and optimization .
Properties
Molecular Formula |
C12H14BrN3O |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-(6-bromo-1-methylindazol-3-yl)morpholine |
InChI |
InChI=1S/C12H14BrN3O/c1-15-11-8-9(13)2-3-10(11)12(14-15)16-4-6-17-7-5-16/h2-3,8H,4-7H2,1H3 |
InChI Key |
FWBOEHGPHLKJOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)N3CCOCC3 |
Origin of Product |
United States |
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